2-(2,6-Difluorobenzoyl)-4-methylpyridine
Overview
Description
“2,6-Difluorobenzoyl isocyanate” is a laboratory chemical . It’s an important raw material and intermediate used in organic synthesis . It has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .
Molecular Structure Analysis
The molecular structure of “2,6-Difluorobenzoyl isocyanate” can be found on various chemical databases .
Chemical Reactions Analysis
“2,6-Difluorobenzoyl chloride” has been used in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine . It has also been used in Friedel-Crafts acylation reactions of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluorobenzoyl chloride” include a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a melting point of 128-132 °C (lit.) .
Scientific Research Applications
1. Synthesis and Structural Analysis
Research on compounds structurally similar to 2-(2,6-Difluorobenzoyl)-4-methylpyridine has focused on synthesis and structural analysis. For instance, the study of lanthanide ternary complexes involving 2,4-difluorobenzoic acid and 5,5'-dimethyl-2,2’-bipyridine revealed insights into crystal structures, thermoanalysis, and luminescence properties (Du, Ren, & Zhang, 2020). Similarly, the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine and methylbenzoic acids was characterized using various spectroscopic techniques (Thanigaimani et al., 2015).
2. Application in Supramolecular Chemistry
The formation of supramolecular structures through hydrogen bonding and other non-covalent interactions has been a key area of study. For instance, complexes involving 2-amino-4-methylpyridine showed extensive hydrogen bonding, leading to one to three-dimensional framework structures (Khalib et al., 2014).
3. Photophysical Properties
Research has also been conducted on the photophysical properties of related compounds. For example, fluorescent crystals and co-crystals of 1,8-naphthalimide derivatives, including compounds with a methylpyridine moiety, were synthesized and their emission quantum yields were studied, revealing the impact of molecular arrangement on fluorescence features (Grepioni et al., 2015).
4. Conductance and Thermodynamics
Conductance measurements and thermodynamic analysis of fluorobenzoic acids, including 2,6-difluorobenzoic acid, have been explored. These studies focused on ionization constants and conductance at various temperatures, providing insights into the acidity and thermodynamic behavior of these compounds (Strong, Waes, & Doolittle, 1982).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Difluorobenzoyl)-4-methylpyridine is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in changes in the cell cycle progression, leading to cell cycle arrest and potentially cell death.
Biochemical Pathways
The compound affects the cell cycle regulation pathway. By inhibiting Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death.
Result of Action
The molecular and cellular effects of this compound’s action include disruption of the cell cycle, potentially leading to cell cycle arrest and cell death . This can result in the inhibition of cell proliferation and growth.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACYYMKRAZLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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